tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H25FN2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Acids and Bases: For hydrolysis reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds, which are important in drug discovery and development .
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its spirocyclic structure is of particular interest due to its potential to interact with biological targets in unique ways .
Industry
In the industrial sector, tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure allow it to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate: Similar structure but lacks the fluorine atom.
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate: Contains two fluorine atoms instead of one
Uniqueness
The presence of the fluorine atom in tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a drug candidate compared to similar compounds .
Properties
Molecular Formula |
C14H25FN2O2 |
---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-6-4-14(5-7-17)8-11(15)9-16-10-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
RLUYXSXOKRWHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CNC2)F |
Origin of Product |
United States |
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